6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
CAS No.: 1094260-24-8
Cat. No.: VC3038845
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094260-24-8 |
|---|---|
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2 |
| Standard InChI Key | XWTSXPYGTBZXFK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl |
| Canonical SMILES | C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl |
Introduction
6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine is a heterocyclic compound belonging to the triazolopyridazine family. This chemical structure is characterized by the integration of a triazole ring fused with a pyridazine scaffold. The compound's unique structure and functional groups make it a promising candidate for various applications in medicinal chemistry and material science.
Synthesis
The synthesis of 6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine typically involves cyclization reactions starting from pyridazine derivatives. A common synthetic route includes:
-
Preparation of Precursors: Chlorinated pyridazines are often used as starting materials.
-
Cyclization: The introduction of a triazole ring through azide or hydrazine derivatives under controlled conditions.
-
Substitution: Cyclopentylation at the desired position using alkylating agents.
These reactions are often catalyzed by bases or acids and carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Applications and Biological Relevance
6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine has been investigated for its potential in medicinal chemistry due to its heterocyclic framework.
Pharmacological Potential
-
Anticancer Activity: Compounds with similar triazolopyridazine frameworks have shown inhibitory activity against kinases such as VEGFR-2 and c-Met, making them candidates for anticancer drug development .
-
Anti-inflammatory Properties: Triazole derivatives have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .
Material Science
The compound's stability and electronic properties suggest potential applications in organic electronics or as ligands for coordination chemistry.
Analytical Methods for Characterization
Several analytical techniques are employed to confirm the structure and purity of 6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine:
-
NMR Spectroscopy: Both and NMR provide detailed information about the hydrogen and carbon environments within the molecule.
-
Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Table 2: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Signals corresponding to cyclopentyl protons and aromatic hydrogens |
| NMR | Peaks indicating chlorinated aromatic carbons |
| MS | Molecular ion peak at |
Current Research Trends
Recent studies on related compounds highlight their potential roles as kinase inhibitors in cancer therapy . Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins due to their rigid aromatic systems and hydrogen-bonding capabilities.
Challenges and Future Directions
Despite its promising properties:
-
Limited Solubility: The compound's low solubility in aqueous media poses challenges for biological testing.
-
Synthetic Complexity: Multi-step synthesis can limit scalability for industrial applications.
Future research should focus on:
-
Developing derivatives with improved solubility.
-
Exploring modifications to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume